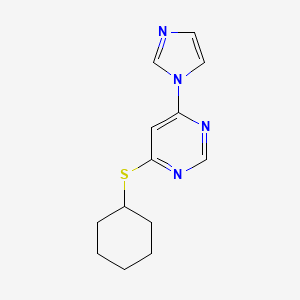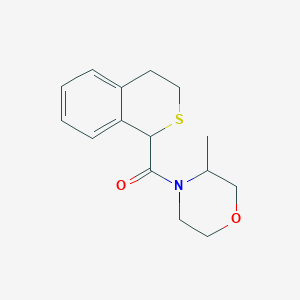![molecular formula C10H13BrN2O B7591776 [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a chiral building block that can be used to synthesize a variety of biologically active molecules. In
Wissenschaftliche Forschungsanwendungen
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol has been used as a building block in the synthesis of a variety of biologically active molecules. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. It has also been used in the synthesis of ligands for G protein-coupled receptors, which are involved in a wide range of physiological processes. In addition, [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol has been used in the synthesis of compounds with potential antimicrobial and antiviral activity.
Wirkmechanismus
The mechanism of action of [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol depends on the specific molecule it is used to synthesize. However, in general, the compound acts as a chiral building block that can introduce specific stereochemistry into a molecule. This can be important for the biological activity of the resulting molecule, as many biological processes are sensitive to the stereochemistry of the molecules involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol depend on the specific molecule it is used to synthesize. However, in general, the compound has been shown to have low toxicity and good biocompatibility. This makes it an attractive building block for the synthesis of biologically active molecules.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also a chiral building block, which can be important for the biological activity of the resulting molecules. However, the compound has some limitations. It can be expensive to synthesize, which may limit its use in large-scale experiments. In addition, the specific stereochemistry introduced by the compound may not always be necessary for the biological activity of the resulting molecule.
Zukünftige Richtungen
There are several future directions for research on [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol. One direction is to explore its use in the synthesis of new inhibitors of protein kinases and ligands for G protein-coupled receptors. Another direction is to investigate its potential antimicrobial and antiviral activity. In addition, there may be opportunities to optimize the synthesis method to improve yields and reduce costs. Finally, [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol may be used as a building block for the synthesis of new molecules with potential applications in other areas of medicinal chemistry.
Synthesemethoden
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-chloropyridine with (R)-2-pyrrolidinemethanol in the presence of a base. The resulting product can be purified through column chromatography to obtain the desired compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Eigenschaften
IUPAC Name |
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h3-4,6,9,14H,1-2,5,7H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTSKPKIERSWGD-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)

![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)